2-Chloro-4-(4-fluorophenyl)-1,3-thiazole
Overview
Description
2-Chloro-4-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole typically involves the reaction of 2-chloro-4-fluoroacetophenone with thiourea in the presence of bromine in dry ethanol . This reaction forms the thiazole ring through a cyclization process. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4-fluoroacetophenone, thiourea, bromine.
Reaction Conditions: Dry ethanol as the solvent, bromine as the halogenating agent.
Procedure: The mixture is stirred and heated to promote cyclization, resulting in the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiophenolate in ethanol under reflux conditions.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
2-Chloro-4-(4-fluorophenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe to study enzyme interactions and biological pathways.
Industrial Applications: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The thiazole ring can interact with active sites of enzymes, affecting their catalytic functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Similar in structure but lacks the thiazole ring.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a thiazole ring.
4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: A derivative with an amine group.
Uniqueness
2-Chloro-4-(4-fluorophenyl)-1,3-thiazole is unique due to the presence of both chlorine and fluorine atoms on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmacophore in drug design and development.
Properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAGIWOTZPAABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589638 | |
Record name | 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42445-38-5 | |
Record name | 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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